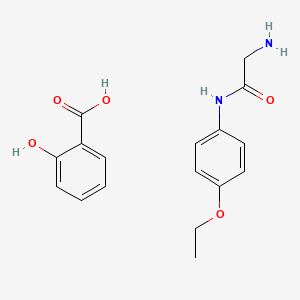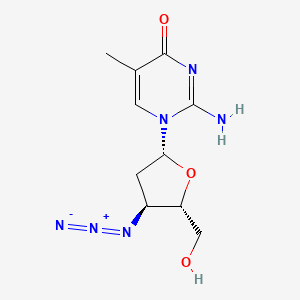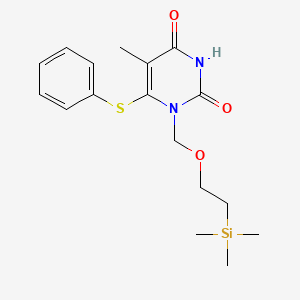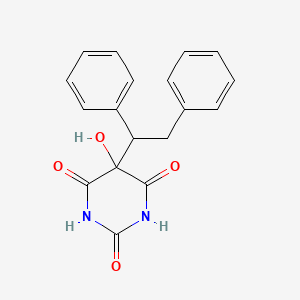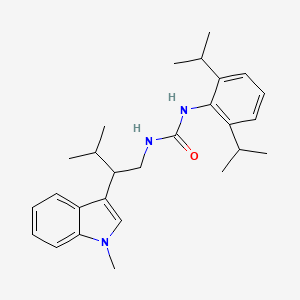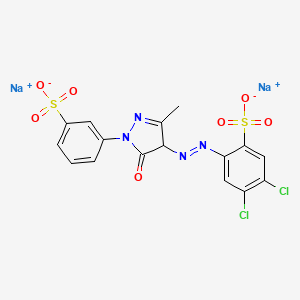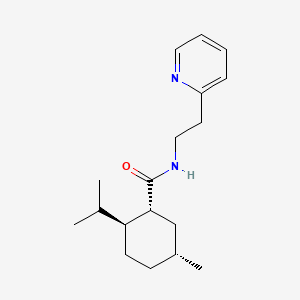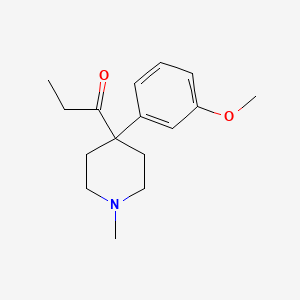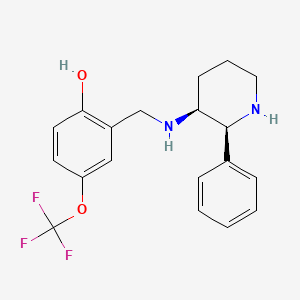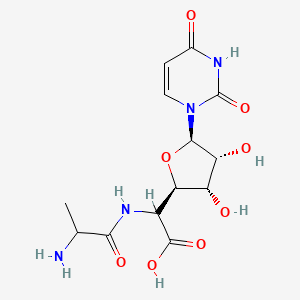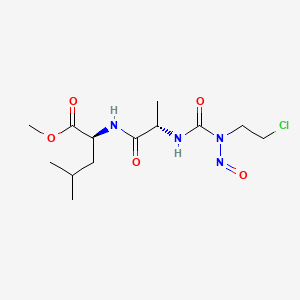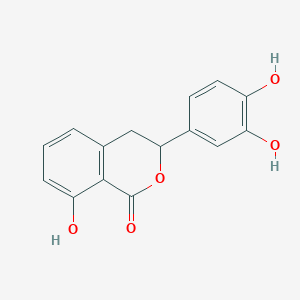
Thunberginol G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thunberginol G is a dihydroisocoumarin compound found in the processed leaves of Hydrangea macrophylla var. This compound has garnered attention due to its potential antiallergic and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thunberginol G can be synthesized through the thermal cyclization of d- and g-ketoamides. The process involves benzylic metalation using lithiating agents such as lithium diisopropylamide (LDA), sec-butyllithium, or tert-butyllithium, followed by treatment with N,N-dimethylbenzamide . The deprotection of hydroxyl groups is achieved using boron tribromide (BBr3) under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis of related dihydroisocoumarins suggests that similar methodologies could be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Thunberginol G undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products: The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds .
Scientific Research Applications
Mechanism of Action
Thunberginol G exerts its effects primarily through the inhibition of degranulation processes in basophils and mast cells. It inhibits the release of tumor necrosis factor-alpha (TNF-α) and interleukin-4 (IL-4) by preventing the increase in intracellular free calcium levels, which is essential for degranulation and cytokine production . The compound’s structure, particularly the 3,4-double bond and the 6-hydroxyl group, plays a crucial role in its activity .
Comparison with Similar Compounds
Thunberginol G is part of a family of dihydroisocoumarins, including Thunberginols A, B, C, D, E, and F . Compared to these compounds, this compound is unique due to its specific hydroxylation pattern and glycoside formation . Similar compounds include:
Phyllodulcin: Known for its sweetening properties and antiallergic effects.
Hydrangenol: Exhibits antimicrobial and antiallergic activities.
Thunberginol A, B, and F: These compounds also show significant antiallergic properties but differ in their specific molecular structures and activities.
This compound stands out due to its potent antiallergic activity and unique structural features, making it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
80394-88-3 |
|---|---|
Molecular Formula |
C15H12O5 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)-8-hydroxy-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C15H12O5/c16-10-5-4-8(6-12(10)18)13-7-9-2-1-3-11(17)14(9)15(19)20-13/h1-6,13,16-18H,7H2 |
InChI Key |
RQDGXYMBVTZQNF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C2=C1C=CC=C2O)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


